Cas no 2034575-38-5 (5-chloro-2-{[1-(naphthalene-1-carbonyl)pyrrolidin-3-yl]oxy}pyrimidine)
![5-chloro-2-{[1-(naphthalene-1-carbonyl)pyrrolidin-3-yl]oxy}pyrimidine structure](https://ja.kuujia.com/scimg/cas/2034575-38-5x500.png)
5-chloro-2-{[1-(naphthalene-1-carbonyl)pyrrolidin-3-yl]oxy}pyrimidine 化学的及び物理的性質
名前と識別子
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- (3-((5-chloropyrimidin-2-yl)oxy)pyrrolidin-1-yl)(naphthalen-1-yl)methanone
- [3-(5-chloropyrimidin-2-yl)oxypyrrolidin-1-yl]-naphthalen-1-ylmethanone
- 5-chloro-2-{[1-(naphthalene-1-carbonyl)pyrrolidin-3-yl]oxy}pyrimidine
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- インチ: 1S/C19H16ClN3O2/c20-14-10-21-19(22-11-14)25-15-8-9-23(12-15)18(24)17-7-3-5-13-4-1-2-6-16(13)17/h1-7,10-11,15H,8-9,12H2
- InChIKey: TYDYRXFTRHDMQM-UHFFFAOYSA-N
- ほほえんだ: ClC1C=NC(=NC=1)OC1CN(C(C2=CC=CC3C=CC=CC2=3)=O)CC1
計算された属性
- 水素結合ドナー数: 0
- 水素結合受容体数: 4
- 重原子数: 25
- 回転可能化学結合数: 3
- 複雑さ: 470
- 疎水性パラメータ計算基準値(XlogP): 3.7
- トポロジー分子極性表面積: 55.3
5-chloro-2-{[1-(naphthalene-1-carbonyl)pyrrolidin-3-yl]oxy}pyrimidine 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F6478-5902-5mg |
5-chloro-2-{[1-(naphthalene-1-carbonyl)pyrrolidin-3-yl]oxy}pyrimidine |
2034575-38-5 | 5mg |
$69.0 | 2023-09-08 | ||
Life Chemicals | F6478-5902-5μmol |
5-chloro-2-{[1-(naphthalene-1-carbonyl)pyrrolidin-3-yl]oxy}pyrimidine |
2034575-38-5 | 5μmol |
$63.0 | 2023-09-08 | ||
Life Chemicals | F6478-5902-30mg |
5-chloro-2-{[1-(naphthalene-1-carbonyl)pyrrolidin-3-yl]oxy}pyrimidine |
2034575-38-5 | 30mg |
$119.0 | 2023-09-08 | ||
Life Chemicals | F6478-5902-20mg |
5-chloro-2-{[1-(naphthalene-1-carbonyl)pyrrolidin-3-yl]oxy}pyrimidine |
2034575-38-5 | 20mg |
$99.0 | 2023-09-08 | ||
Life Chemicals | F6478-5902-10μmol |
5-chloro-2-{[1-(naphthalene-1-carbonyl)pyrrolidin-3-yl]oxy}pyrimidine |
2034575-38-5 | 10μmol |
$69.0 | 2023-09-08 | ||
Life Chemicals | F6478-5902-25mg |
5-chloro-2-{[1-(naphthalene-1-carbonyl)pyrrolidin-3-yl]oxy}pyrimidine |
2034575-38-5 | 25mg |
$109.0 | 2023-09-08 | ||
Life Chemicals | F6478-5902-100mg |
5-chloro-2-{[1-(naphthalene-1-carbonyl)pyrrolidin-3-yl]oxy}pyrimidine |
2034575-38-5 | 100mg |
$248.0 | 2023-09-08 | ||
Life Chemicals | F6478-5902-75mg |
5-chloro-2-{[1-(naphthalene-1-carbonyl)pyrrolidin-3-yl]oxy}pyrimidine |
2034575-38-5 | 75mg |
$208.0 | 2023-09-08 | ||
Life Chemicals | F6478-5902-15mg |
5-chloro-2-{[1-(naphthalene-1-carbonyl)pyrrolidin-3-yl]oxy}pyrimidine |
2034575-38-5 | 15mg |
$89.0 | 2023-09-08 | ||
Life Chemicals | F6478-5902-40mg |
5-chloro-2-{[1-(naphthalene-1-carbonyl)pyrrolidin-3-yl]oxy}pyrimidine |
2034575-38-5 | 40mg |
$140.0 | 2023-09-08 |
5-chloro-2-{[1-(naphthalene-1-carbonyl)pyrrolidin-3-yl]oxy}pyrimidine 関連文献
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David Balcells,Christophe Raynaud,Robert H. Crabtree,Odile Eisenstein Chem. Commun., 2009, 1772-1774
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Ture R. Munter,Thomas Bligaard,Claus H. Christensen,Jens K. Nørskov Phys. Chem. Chem. Phys., 2008,10, 5202-5206
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Ting Yang Hsie,Shu Kuei Huang Food Funct., 2017,8, 1859-1868
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Aiping Zhang,Pingang He,Yuzhi Fang Analyst, 2003,128, 260-264
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Sherif Ashraf Fahmy,Fortuna Ponte,Iten M. Fawzy,Emilia Sicilia,Hassan Mohamed El-Said Azzazy RSC Adv., 2021,11, 24673-24680
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Irene Anton-Sales,Anna Laromaine,Anna Roig Biomater. Sci., 2020,8, 2921-2930
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A. K. Parchur,R. S. Ningthoujam RSC Adv., 2012,2, 10859-10868
5-chloro-2-{[1-(naphthalene-1-carbonyl)pyrrolidin-3-yl]oxy}pyrimidineに関する追加情報
Introduction to 5-chloro-2-{[1-(naphthalene-1-carbonyl)pyrrolidin-3-yl]oxy}pyrimidine (CAS No. 2034575-38-5)
5-chloro-2-{[1-(naphthalene-1-carbonyl)pyrrolidin-3-yl]oxy}pyrimidine, identified by its CAS number 2034575-38-5, is a sophisticated organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal biology. This compound belongs to a class of molecules characterized by a pyrimidine core, which is a fundamental structural motif in many bioactive agents. The presence of a chloro substituent and an oxygenated naphthalene derivative further enhances its potential as a pharmacophore, making it a subject of extensive research for its therapeutic applications.
The molecular structure of 5-chloro-2-{[1-(naphthalene-1-carbonyl)pyrrolidin-3-yl]oxy}pyrimidine encompasses several key functional groups that contribute to its unique chemical properties and biological activity. The pyrimidine ring, a heterocyclic aromatic compound, is known for its role in nucleic acid bases and has been widely utilized in the development of antiviral, anticancer, and antimicrobial agents. The chloro group at the 5-position introduces electrophilicity, facilitating further functionalization and interaction with biological targets. Additionally, the oxygenated naphthalene moiety at the 2-position provides steric and electronic modulation, which can influence the compound's binding affinity and selectivity.
In recent years, there has been a surge in research focused on developing novel pyrimidine derivatives as potential therapeutic agents. The structural features of 5-chloro-2-{[1-(naphthalene-1-carbonyl)pyrrolidin-3-yl]oxy}pyrimidine make it an attractive candidate for such studies. Specifically, the combination of the pyrimidine core with the naphthalene derivative suggests potential applications in modulating enzyme activity and interacting with biological pathways involved in diseases such as cancer and inflammation.
One of the most compelling aspects of this compound is its potential as an intermediate in drug synthesis. The presence of both the chloro group and the oxygenated naphthalene ring allows for diverse chemical transformations, enabling researchers to explore various synthetic pathways. These transformations can lead to the development of novel analogs with enhanced pharmacological properties. For instance, modifications at the pyrrolidinyl moiety could alter binding interactions with target proteins, while changes at the naphthalene ring might influence metabolic stability and bioavailability.
The pharmaceutical industry has shown particular interest in compounds that exhibit dual-targeting capabilities, where a single molecule interacts with multiple biological pathways simultaneously. 5-chloro-2-{[1-(naphthalene-1-carbonyl)pyrrolidin-3-yl]oxy}pyrimidine holds promise in this regard due to its complex structure, which may allow it to engage with multiple receptors or enzymes involved in disease progression. This multifunctionality could lead to synergistic effects, potentially improving therapeutic outcomes compared to single-target agents.
Recent studies have begun to explore the biological activity of 5-chloro-2-{[1-(naphthalene-1-carbonyl)pyrrolidin-3-yl]oxy}pyrimidine using both computational modeling and experimental approaches. Computational studies have suggested that this compound may exhibit inhibitory activity against certain kinases and other enzymes implicated in cancer signaling pathways. Experimental validation through cell-based assays and animal models is currently underway to confirm these predictions and further elucidate its mechanism of action.
The synthesis of 5-chloro-2-{[1-(naphthalene-1-carbonyl)pyrrolidin-3-yl]oxy}pyrimidine involves multi-step organic reactions that require careful optimization to ensure high yield and purity. Key steps include nucleophilic substitution reactions, condensation reactions, and protection-deprotection strategies to handle reactive functional groups effectively. Advances in synthetic methodologies have enabled more efficient production processes, making it feasible to scale up for preclinical studies and eventual clinical trials.
In conclusion, 5-chloro-2-{[1-(naphthalene-1-carbonyl)pyrrolidin-3-yl]oxy}pyrimidine (CAS No. 2034575-38-5) represents a promising candidate for further exploration in drug discovery and development. Its unique structural features offer potential advantages in terms of biological activity, synthetic flexibility, and therapeutic applications. As research continues to uncover new insights into its properties and mechanisms, this compound may play a significant role in addressing unmet medical needs across various therapeutic areas.
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